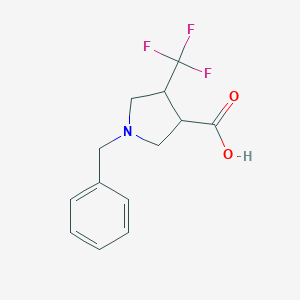

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14F3NO2 It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group

Métodos De Preparación

The synthesis of 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under specific conditions.

Introduction of Substituents: The benzyl and trifluoromethyl groups are introduced through functionalization reactions.

Final Steps: The carboxylic acid group is introduced through oxidation reactions or other suitable methods.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for developing more complex molecules. The trifluoromethyl groups enhance its lipophilicity and reactivity, facilitating nucleophilic substitution reactions and other transformations. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The trifluoromethyl groups can engage in nucleophilic substitution, allowing for the introduction of various functional groups.

- Oxidation and Reduction: The compound can undergo oxidation to yield oxidized derivatives or reduction to form reduced analogs, broadening its utility in synthetic pathways.

- Hydrolysis: The carboxylic acid functionality allows for hydrolysis under acidic or basic conditions, leading to carboxylate salts.

Pharmaceutical Development

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been explored as an intermediate for synthesizing biologically active compounds. Its potential applications in treating neurological disorders have been highlighted in various studies. The compound's ability to modulate enzyme activity and interact with specific receptors makes it a candidate for drug development.

Applications in Medicine:

- Neurological Disorders: Research indicates that derivatives of this compound may target central nervous system disorders, providing a pathway for developing new therapeutic agents.

- Anti-inflammatory and Anticancer Research: The unique structural features suggest potential efficacy in anti-inflammatory and anticancer applications.

The biological activity of this compound is an area of active investigation. Studies have shown that the compound can inhibit certain enzymes and bind to receptors involved in various biological pathways. This interaction is crucial for understanding its therapeutic potential.

Mechanism of Action:

- The trifluoromethyl groups enhance lipophilicity, allowing better interaction with hydrophobic pockets in proteins.

- The benzyl group can participate in π-π interactions with aromatic residues, stabilizing binding interactions.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Polymers: Used as a precursor or additive to enhance the properties of polymeric materials.

- Coatings: Employed in formulating coatings with specific characteristics due to its chemical stability and reactivity.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Techniques: Various synthetic routes have been developed that optimize yield and purity while minimizing environmental impact.

- Biological Evaluations: Research has demonstrated its potential as an enzyme inhibitor with specific activity against targets relevant to cancer therapy.

- Material Science Applications: Investigations into its use as an additive in polymer formulations have shown promising results regarding mechanical properties and durability.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or other biological molecules. The benzyl group can also play a role in binding interactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-4-(methyl)pyrrolidine-3-carboxylic acid: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.

1-Benzyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid: The presence of a single fluorine atom instead of a trifluoromethyl group can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can improve binding interactions with biological targets, making it a candidate for drug development in various therapeutic areas, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.25 g/mol. The presence of the trifluoromethyl group (CF₃) is known to significantly influence the compound's biological activity, enhancing its interaction with enzymes and receptors.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s binding affinity, while the benzyl moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing binding interactions.

Anticancer Activity

Research indicates that derivatives of pyrrolidine structures exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. These compounds often operate through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Compound 54b | Dd2 | 21 | Aspartic protease inhibition |

Antimicrobial Properties

The trifluoromethyl group has been associated with enhanced antimicrobial activity. Some studies suggest that this modification may improve efficacy against various pathogens, although specific data on this compound's antimicrobial activity remains limited .

Case Studies

- Antimalarial Research : A related class of compounds, specifically 4-aryl-N-benzylpyrrolidine-3-carboxamides, demonstrated significant efficacy against Plasmodium falciparum, indicating that structural analogs may also possess similar antimalarial properties .

- Cytotoxicity Studies : In vitro studies have shown that certain pyrrolidine derivatives exhibit higher cytotoxic effects than traditional chemotherapeutics like doxorubicin against various cancer cell lines. These findings underscore the potential for developing novel anticancer agents based on the pyrrolidine scaffold .

Propiedades

IUPAC Name |

1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLFXWLJSRPJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599241 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-31-6 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.